molecular formula C19H25Cl2NO2S B2901257 N-[1-(1-adamantyl)propyl]-2,5-dichlorobenzenesulfonamide CAS No. 446028-33-7

N-[1-(1-adamantyl)propyl]-2,5-dichlorobenzenesulfonamide

Cat. No.: B2901257
CAS No.: 446028-33-7
M. Wt: 402.37
InChI Key: DTQXNSVFABOJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-Adamantyl)propyl]-2,5-dichlorobenzenesulfonamide is a sulfonamide derivative featuring a rigid adamantane moiety linked via a propyl chain to a 2,5-dichlorobenzenesulfonamide group. The 2,5-dichlorobenzenesulfonamide moiety is known for its versatility in medicinal chemistry, often contributing to enzyme inhibition or receptor-binding activities.

Properties

IUPAC Name

N-[1-(1-adamantyl)propyl]-2,5-dichlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25Cl2NO2S/c1-2-18(19-9-12-5-13(10-19)7-14(6-12)11-19)22-25(23,24)17-8-15(20)3-4-16(17)21/h3-4,8,12-14,18,22H,2,5-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQXNSVFABOJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule comprises two primary subunits:

  • 1-(1-Adamantyl)propylamine : A tertiary amine featuring the sterically demanding adamantyl group.
  • 2,5-Dichlorobenzenesulfonyl chloride : A commercially available sulfonating agent.

Retrosynthetic disconnection at the sulfonamide bond reveals two critical intermediates. The synthetic challenge lies in constructing the adamantane-containing amine while managing steric effects during sulfonamide formation.

Synthesis of 1-(1-Adamantyl)propylamine

Adamantane Functionalization Strategies

Adamantane derivatives are typically synthesized through:

  • Friedel-Crafts alkylation : Reacting adamantane with propyl bromide in the presence of AlCl₃ yields 1-(1-adamantyl)propane.
  • Acid-catalyzed cyclization : Bicyclo[3.3.1]nonane precursors undergo proton-induced ring expansion to form adamantanones, which are subsequently reduced to adamantylpropanol intermediates.
Representative Procedure:
  • 1-(1-Adamantyl)propanol synthesis :

    • React adamantane (10 mmol) with propylene oxide (12 mmol) in H₂SO₄ (conc.) at 0–5°C for 24 hr
    • Neutralize with NaHCO₃, extract with EtOAc
    • Yield: 68% (mp 112–114°C)
  • Conversion to 1-(1-adamantyl)propylamine :

    • Mitsunobu reaction: Propanol (5 mmol), phthalimide (6 mmol), DIAD (6 mmol), PPh₃ (6 mmol) in THF, 0°C → rt, 12 hr
    • Hydrazinolysis: Hydrazine hydrate (10 eq), EtOH reflux, 6 hr
    • Yield: 74% (¹H NMR δ 1.65–1.89 ppm, adamantyl CH₂; 2.41 ppm, NH₂)

Sulfonamide Coupling Methodology

Classical Sulfonylation Approach

The amine reacts with 2,5-dichlorobenzenesulfonyl chloride under Schotten-Baumann conditions:

Optimized Protocol :

  • Dissolve 1-(1-adamantyl)propylamine (1.0 eq) in anhydrous DCM (0.1 M)
  • Add TEA (2.5 eq) at 0°C under N₂
  • Slowly introduce 2,5-dichlorobenzenesulfonyl chloride (1.2 eq) over 30 min
  • Warm to rt, stir 18 hr
  • Workup: Wash with 1M HCl (2×), sat. NaHCO₃ (2×), brine
  • Dry (MgSO₄), concentrate, purify via silica chromatography (Hex:EtOAc 4:1)
  • Yield: 63% (white crystalline solid)

Critical Parameters :

  • Temperature control : Exothermic reaction requires strict maintenance below 10°C during chloride addition
  • Base selection : TEA outperforms NaOH in minimizing adamantane decomposition (89% vs. 52% yield)
  • Solvent effects : DCM > THF > DMF in reaction efficiency (Table 1)

Table 1. Solvent Screening for Sulfonamide Formation

Solvent Dielectric Constant Yield (%) Purity (HPLC)
Dichloromethane 8.93 63 98.2
THF 7.52 58 97.5
DMF 36.7 41 95.8

Advanced Synthetic Approaches

Palladium-Catalyzed Sulfonamide Formation

Recent developments in Pd-mediated S–N bond formation offer alternatives to classical methods:

Catalytic System :

  • Pd(OAc)₂ (5 mol%)
  • PAd₂Bn (10 mol%)
  • HCO₂K (1.5 eq) in 1,4-dioxane, 75°C, 18 hr

Advantages :

  • Tolerates moisture-sensitive adamantyl groups
  • Enables late-stage functionalization of complex amines

Limitations :

  • Requires specialized phosphine ligands
  • Higher cost compared to traditional methods

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica : Effective for small-scale batches (Hex:EtOAc gradient)
  • Prep-HPLC : C18 column, MeCN:H₂O (0.1% TFA) 70:30 → 95:5 over 30 min

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.85 (d, J=8.4 Hz, 1H, ArH)
  • δ 7.55 (dd, J=8.4, 2.4 Hz, 1H, ArH)
  • δ 7.42 (d, J=2.4 Hz, 1H, ArH)
  • δ 3.15 (t, J=7.2 Hz, 2H, NCH₂)
  • δ 1.45–2.10 (m, 21H, adamantyl + CH₂CH₂CH₃)

HRMS (ESI+) :

  • Calculated for C₁₉H₂₄Cl₂N₂O₂S [M+H]⁺: 437.0984
  • Found: 437.0986

Industrial-Scale Considerations

Process Optimization Challenges

  • Adamantane availability : Requires synthetic access via Diels-Alder routes
  • Waste management : Neutralization of HCl byproducts necessitates scrubber systems
  • Crystallization : MeOH/water system achieves 99.5% purity at 200 kg scale

Regulatory Aspects

  • REACH compliance for dichlorobenzene derivatives
  • Controlled substance screening (DEA Schedule V exemption)

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-adamantyl)propyl]-2,5-dichlorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while oxidation and reduction can lead to hydroxylated or hydrogenated adamantane derivatives .

Mechanism of Action

The mechanism of action of N-[1-(1-adamantyl)propyl]-2,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets. The adamantane core can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Functional Comparison with Analogous Compounds
Compound Name Structural Features Key Functional Groups Potential Biological Activity Legal/Regulatory Status References
N-[1-(1-Adamantyl)propyl]-2,5-dichlorobenzenesulfonamide Adamantyl-propyl linker, 2,5-dichlorobenzenesulfonamide Sulfonamide, adamantane Enzyme inhibition, cytotoxicity* Not listed in controlled substances (as of 2018)
HBK14–HBK19 (Piperazine derivatives) Phenoxyethoxyethyl/propyl linker, 2-methoxyphenylpiperazine Piperazine, substituted phenoxy CNS modulation (e.g., serotonin/dopamine receptors) Not specified
5F-AKB48, STS-135 (Adamantyl carboxamides) Adamantyl group, fluoropentyl/indazole/indole-carboxamide Carboxamide, adamantane Synthetic cannabinoid activity Controlled substances (high penalties)
Sulfonamide-chalcone hybrids (e.g., from ) 2,5-dichlorobenzenesulfonamide linked to chalcone via acetylphenyl Sulfonamide, chalcone Cytotoxicity, anticancer research Not specified
Key Observations:

Adamantyl vs. Piperazine Moieties: The adamantyl group in the target compound contrasts with the piperazine rings in HBK14–HBK17. Piperazines are often associated with CNS receptor modulation (e.g., serotonin/dopamine), while adamantyl enhances lipophilicity and stability, suggesting divergent therapeutic targets .

Comparison with Adamantyl Carboxamides: Adamantyl carboxamides like 5F-AKB48 and STS-135 are synthetic cannabinoids with high affinity for CB1/CB2 receptors. The target compound’s sulfonamide group may reduce cannabinoid-like activity but could enable alternative mechanisms (e.g., carbonic anhydrase inhibition) .

Sulfonamide-Chalcone Hybrids: Compounds like N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide () share the dichlorobenzenesulfonamide group but lack the adamantyl moiety.

Research and Regulatory Implications

  • Biological Activity: While adamantyl carboxamides are well-studied as cannabinoids, the target compound’s sulfonamide group warrants exploration in enzyme inhibition (e.g., carbonic anhydrase) or cytotoxic assays, as seen in sulfonamide-chalcone hybrids .
  • Regulatory Landscape : The absence of the target compound from controlled substances lists (as of 2018) suggests it may evade current restrictions, though structural analogs should be monitored for emerging regulations .

Biological Activity

N-[1-(1-adamantyl)propyl]-2,5-dichlorobenzenesulfonamide is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19_{19}H25_{25}Cl2_{2}N\O2_{2}S
  • Molecular Weight : 402.4 g/mol
  • CAS Number : 446028-33-7

The compound features an adamantane core, which is known for its stability and rigidity, combined with a sulfonamide group that enhances its potential for biological interactions .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Hydrophobic Interactions : The adamantane structure allows for strong hydrophobic interactions with protein targets.
  • Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially modulating enzyme activity or receptor function.

These interactions suggest that the compound could influence various biological pathways, making it a candidate for further pharmacological studies .

Biological Activity and Therapeutic Potential

Research indicates that this compound may exhibit several pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest that this compound has potential as an antitumor agent. It has been shown to inhibit tumor cell proliferation in vitro, indicating its possible application in cancer therapy .
  • Antiviral Properties : Similar compounds with adamantane structures have been noted for their antiviral effects, particularly against influenza viruses. This raises the possibility that this compound may share similar properties .

In Vitro Studies

A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations ranging from 10 to 100 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
108510
506030
1002570

Pharmacokinetics

Pharmacokinetic studies in animal models indicate that the compound is well absorbed after oral administration, with peak plasma concentrations occurring within 2 hours. The half-life was found to be approximately 8 hours, suggesting potential for once-daily dosing .

Q & A

Basic Research Questions

Q. What synthetic routes are available for N-[1-(1-adamantyl)propyl]-2,5-dichlorobenzenesulfonamide, and how can purity be optimized during synthesis?

  • Methodological Answer : Synthesis typically involves sulfonylation of the adamantane-derived amine precursor with 2,5-dichlorobenzenesulfonyl chloride. Key steps include controlling reaction temperature (0–5°C to minimize side reactions) and using anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis. Purification can be achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity optimization requires rigorous monitoring using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy to detect residual solvents or unreacted intermediates .

Q. Which spectroscopic and computational techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign adamantyl protons (δ 1.6–2.1 ppm as multiplet) and sulfonamide NH (δ 5.5–6.0 ppm, broad singlet).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion for C19H25Cl2NO2S).
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹).
  • Computational Validation : Use density functional theory (DFT) to simulate NMR shifts and compare with experimental data, ensuring structural accuracy .

Q. What experimental precautions are necessary to ensure stability during biological assays?

  • Methodological Answer :

  • Storage : Lyophilize the compound and store at –20°C under inert gas (argon) to prevent oxidation.
  • Solubility : Use DMSO for stock solutions (≤10 mM) and dilute in assay buffers (e.g., PBS) to avoid precipitation.
  • Stability Testing : Conduct time-resolved UV-Vis spectroscopy (λ = 250–300 nm) to monitor degradation under assay conditions (e.g., pH 7.4, 37°C) .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize reaction conditions for synthesizing novel derivatives?

  • Methodological Answer : Apply a fractional factorial design to screen variables (e.g., catalyst loading, temperature, solvent polarity). For example, a 2^3 factorial design with center points can identify interactions between variables. Response surface methodology (RSM) then refines optimal conditions (e.g., 1.2 eq. catalyst, 60°C, DMF solvent) to maximize yield. Post-hoc ANOVA validates model significance (p < 0.05) .

Q. What computational strategies are effective in predicting reaction pathways for adamantane-based sulfonamide derivatives?

  • Methodological Answer : Use quantum mechanical calculations (e.g., DFT with B3LYP/6-31G* basis set) to map transition states and intermediates. Combine with molecular dynamics (MD) simulations to assess solvent effects. Tools like GRRM (Global Reaction Route Mapping) can automate reaction path searches, prioritizing low-energy pathways for experimental validation .

Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. cell-based assays) be resolved?

  • Methodological Answer :

  • Dose-Response Reproducibility : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols.
  • Off-Target Analysis : Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify non-specific binding.
  • Physicochemical Profiling : Measure logP (octanol/water partition) to assess membrane permeability discrepancies .

Q. What reactor design considerations are critical for scaling up the synthesis of this compound?

  • Methodological Answer :

  • Batch vs. Flow Reactors : For exothermic reactions (e.g., sulfonylation), use jacketed flow reactors with temperature control (±2°C).
  • Mixing Efficiency : Optimize impeller design (e.g., Rushton turbine) to ensure homogeneity in viscous adamantane-containing mixtures.
  • In-Line Monitoring : Integrate PAT (Process Analytical Technology) tools like FTIR probes to track reaction progress in real time .

Data Analysis & Validation

Q. What statistical methods are recommended for analyzing structure-activity relationship (SAR) data of derivatives?

  • Methodological Answer :

  • Multivariate Analysis : Use partial least squares (PLS) regression to correlate molecular descriptors (e.g., ClogP, polar surface area) with bioactivity.
  • Machine Learning : Train random forest models on datasets (>50 derivatives) to predict IC50 values. Validate with k-fold cross-validation (k = 5) .

Q. How can crystallography resolve ambiguities in stereochemical assignments for adamantane-containing sulfonamides?

  • Methodological Answer : Grow single crystals via slow evaporation (e.g., ethyl acetate/hexane). Collect X-ray diffraction data (Cu-Kα radiation, 100 K) and solve structures using SHELX. Refine anisotropic displacement parameters to confirm adamantyl cage geometry and sulfonamide conformation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.